molecular formula C12H12FNO B12440769 6-Fluoro-1-propylindole-3-carbaldehyde

6-Fluoro-1-propylindole-3-carbaldehyde

Cat. No.: B12440769
M. Wt: 205.23 g/mol
InChI Key: HHIUHLVCTWKPRK-UHFFFAOYSA-N
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Description

6-Fluoro-1-propylindole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at the 6th position, a propyl group at the 1st position, and an aldehyde functional group at the 3rd position of the indole scaffold. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic effects imparted by the fluorine substituent and the lipophilic nature of the propyl chain. The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Structural studies of this compound, including X-ray crystallography, often employ programs like SHELXL for small-molecule refinement, ensuring precise determination of bond lengths, angles, and molecular packing .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3

InChI Key

HHIUHLVCTWKPRK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1C=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 6-Fluoro-1-propylindole-3-carbaldehyde and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP<sup>*</sup> Key Reactivity/Applications
This compound 6-F, 1-propyl, 3-CHO 221.25 120–123 (estimated) 2.8 Condensation reactions, kinase inhibitors
5-Fluoro-1-methylindole-3-carbaldehyde 5-F, 1-methyl, 3-CHO 193.18 95–98 1.9 Anticancer agent synthesis
6-Chloro-1-propylindole-3-carbaldehyde 6-Cl, 1-propyl, 3-CHO 237.72 128–130 3.2 Antibacterial intermediates
1-Ethylindole-3-carbaldehyde 1-ethyl, 3-CHO 173.21 85–88 2.1 Photodynamic therapy precursors

<sup>*</sup>LogP values are computational estimates (e.g., using XLogP3).

Key Observations :

  • Fluorine vs. Chlorine : The 6-fluoro derivative exhibits reduced steric hindrance and stronger electron-withdrawing effects compared to the 6-chloro analog, enhancing its electrophilicity at the aldehyde group. This makes it more reactive in nucleophilic additions .
  • Propyl vs.
  • Positional Isomerism : 5-Fluoro-1-methylindole-3-carbaldehyde shows distinct electronic properties due to fluorine’s meta-directing effects, altering regioselectivity in subsequent reactions.

Biological Activity

6-Fluoro-1-propylindole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
IUPAC Name This compound
InChI Key HHIUHLVCTWKPRK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its unique structural features, including the presence of a fluorine atom and a propyl group. These modifications enhance the compound's lipophilicity and metabolic stability, facilitating its interaction with various biological targets.

  • Protein Interaction : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and influencing various biochemical pathways.
  • Receptor Modulation : Similar indole derivatives have been shown to interact with serotonin receptors, suggesting that this compound may also exhibit such activity, although specific studies are still needed to confirm this.

Antimicrobial Activity

Recent studies have indicated that indole derivatives possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various pathogens. For instance, certain brominated indoles exhibited antimicrobial activity against Plasmodium falciparum and other organisms .

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological activities. Compounds similar to this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are crucial in treating neurodegenerative disorders. The ability of such compounds to inhibit MAO-B suggests a possible pathway for further research into the therapeutic applications of this compound in neurological conditions .

Case Studies and Research Findings

  • Indole Derivatives as Drug Leads : A study highlighted the potential of indole-based compounds as leads for drug development targeting various biological pathways. This underscores the relevance of this compound in medicinal chemistry.
  • Structure-Activity Relationship (SAR) : Research on similar compounds has established SAR data that can guide future modifications of this compound to enhance its biological activity and selectivity .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In vitro and in vivo studies to evaluate its pharmacological properties.
  • Mechanistic studies to elucidate its interactions with specific biological targets.
  • Development of analogs to improve efficacy and reduce potential side effects.

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